![molecular formula C7H5ClN2O B15222491 3-Chlorobenzo[d]isoxazol-5-amine CAS No. 73498-29-0](/img/structure/B15222491.png)
3-Chlorobenzo[d]isoxazol-5-amine
Overview
Description
3-Chlorobenzo[d]isoxazol-5-amine is a heterocyclic compound with the molecular formula C7H5ClN2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential . This compound features a five-membered ring containing one oxygen and one nitrogen atom, with a chlorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: Isoxazole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Chlorobenzo[d]isoxazol-5-amine is a heterocyclic compound with the molecular formula C7H5ClN2O, belonging to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential.
Scientific Research Applications
This compound has applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology It is used to study enzyme inhibitors and receptor modulators.
- Medicine Isoxazole derivatives, including this compound, are investigated for potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
- Industry It is utilized in developing agrochemicals and pharmaceuticals.
The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation: It may modulate receptor activity, influencing signaling pathways involved in numerous physiological processes.
Anticancer Activity
Research indicates that derivatives of isoxazole compounds, including this compound, exhibit promising anticancer properties. For instance, one derivative demonstrated potent anticancer activity through mechanisms such as cell cycle arrest and tubulin depolymerization.
D-Amino Acid Oxidase Activity
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
3,5-Disubstituted Isoxazoles: These compounds have diverse therapeutic activities, including analgesic and anti-inflammatory effects.
Uniqueness
3-Chlorobenzo[d]isoxazol-5-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
3-Chlorobenzo[d]isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique isoxazole ring structure, which contributes to its biological properties. The presence of the chlorine substituent enhances its reactivity and potential interactions with biological targets. Its molecular formula is CHClNO, with a molecular weight of approximately 170.58 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways involved in numerous physiological processes.
Anticancer Activity
Research indicates that derivatives of isoxazole compounds, including this compound, exhibit promising anticancer properties. A study evaluated a series of isoxazoline/isoxazole linked compounds and found that some exhibited significant cytotoxic effects against cancer cell lines. For instance, one derivative demonstrated an IC value indicating potent anticancer activity through mechanisms such as cell cycle arrest and tubulin depolymerization .
Antimicrobial Properties
Isoxazole derivatives are known for their antimicrobial activities. This compound has shown effectiveness against various pathogens, suggesting potential applications in treating infections. Its structure allows for enhanced lipophilicity and bioavailability, contributing to its efficacy as an antimicrobial agent .
Study on D-amino Acid Oxidase Inhibition
A notable study explored the role of isoxazole derivatives as D-amino acid oxidase (DAAO) inhibitors. The findings revealed that compounds similar to this compound could enhance the levels of D-serine in the brain, which is crucial for NMDA receptor activation and has implications for treating schizophrenia . This study underscores the potential of this compound in neuropharmacology.
Synthesis and Evaluation of Isoxazole Derivatives
Another investigation focused on synthesizing various isoxazole derivatives and evaluating their biological activities. Among these, certain compounds demonstrated significant anticancer activity through targeted mechanisms such as apoptosis induction in cancer cells . This highlights the versatility of this compound as a scaffold for developing new therapeutic agents.
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
3-chloro-1,2-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXBNGBEQTREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299850 | |
Record name | 3-Chloro-1,2-benzisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73498-29-0 | |
Record name | 3-Chloro-1,2-benzisoxazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73498-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,2-benzisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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